1-(4-Nitrophenyl)cyclopropane-1-carbaldehyde
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Overview
Description
1-(4-Nitrophenyl)cyclopropane-1-carbaldehyde is an organic compound characterized by a cyclopropane ring attached to a 4-nitrophenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)cyclopropane-1-carbaldehyde typically involves the cyclopropanation of a suitable precursor, such as a 4-nitrophenyl-substituted alkene, followed by oxidation to introduce the aldehyde group. Common reagents used in these reactions include diazo compounds for cyclopropanation and oxidizing agents like PCC (Pyridinium chlorochromate) for the aldehyde formation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrophenyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the aldehyde carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, PCC.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 1-(4-Nitrophenyl)cyclopropane-1-carboxylic acid.
Reduction: 1-(4-Aminophenyl)cyclopropane-1-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Nitrophenyl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)cyclopropane-1-carbaldehyde is primarily related to its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to enzyme inhibition or modification of protein function. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
1-(4-Nitrophenyl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1-(4-Aminophenyl)cyclopropane-1-carbaldehyde: Similar structure but with an amine group instead of a nitro group.
1-(4-Nitrophenyl)cyclopropane-1-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
Uniqueness: 1-(4-Nitrophenyl)cyclopropane-1-carbaldehyde is unique due to the combination of its cyclopropane ring, nitro group, and aldehyde functional group. This combination imparts distinct reactivity and potential for diverse applications in chemical synthesis and biological research .
Properties
Molecular Formula |
C10H9NO3 |
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Molecular Weight |
191.18 g/mol |
IUPAC Name |
1-(4-nitrophenyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H9NO3/c12-7-10(5-6-10)8-1-3-9(4-2-8)11(13)14/h1-4,7H,5-6H2 |
InChI Key |
NAZNIWMWAGTXIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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